molecular formula C18H25NO2 B1196516 Isolobinine CAS No. 530-12-1

Isolobinine

Cat. No. B1196516
CAS RN: 530-12-1
M. Wt: 287.4 g/mol
InChI Key: SEUNPTJHBYYPOX-GARXDOFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isolobinine is a member of acetophenones.

Scientific Research Applications

Adsorption Studies

Isolobinine has been researched for its potential in adsorption applications. For instance, a study used magnetized, polypeptidylated hemoglobin for the simultaneous adsorption of acidic and basic dyes from aqueous solutions. This research is significant for environmental cleanup and purification technologies (Essandoh et al., 2021).

Protein Detection and Genetic Studies

Detection of neutral amino acid substitutions in proteins, a key area in biochemical genetics, has been enhanced through advanced techniques like ampholyte isoelectric focusing. This methodology, relevant in genetic studies and quality control analyses, aids in differentiating proteins with subtle structural differences, including those related to hemoglobins (Whitney et al., 1985).

Nutritional Value and Composition Analysis

Research on the fractionation of bovine blood components, including the study of blood plasma protein concentrate and globin isolate, is relevant for understanding the nutritive value of these components. This has applications in food science and nutritional research (Duarte et al., 1999).

Chemiluminescence Enhancement

Studies have shown that natural cyclodextrins can significantly enhance the chemiluminescence of compounds like luminol and isoluminol. This has potential applications in forensic science and analytical chemistry, particularly in the detection of bloodstains and metal cations (Maeztu et al., 2010).

Blood Cell Analysis

Research into isotretinoin's effect on blood cell counts has shed light on the interactions of certain compounds with hemoglobin and other blood components. This has implications for understanding drug effects on blood chemistry (Karadağ et al., 2013).

Hemoglobin Synthesis Studies

Studies on human blood proteins, focusing on hemoglobin synthesis, are vital for understanding genetic disorders and developing treatments for conditions like anemia and other blood-related diseases (Albanese).

properties

CAS RN

530-12-1

Product Name

Isolobinine

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

2-[(2S,6S)-6-(2-hydroxybutyl)-1-methyl-3,6-dihydro-2H-pyridin-2-yl]-1-phenylethanone

InChI

InChI=1S/C18H25NO2/c1-3-17(20)12-15-10-7-11-16(19(15)2)13-18(21)14-8-5-4-6-9-14/h4-10,15-17,20H,3,11-13H2,1-2H3/t15-,16+,17?/m1/s1

InChI Key

SEUNPTJHBYYPOX-GARXDOFDSA-N

Isomeric SMILES

CCC(C[C@H]1C=CC[C@H](N1C)CC(=O)C2=CC=CC=C2)O

SMILES

CCC(CC1C=CCC(N1C)CC(=O)C2=CC=CC=C2)O

Canonical SMILES

CCC(CC1C=CCC(N1C)CC(=O)C2=CC=CC=C2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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